molecular formula C11H16N2O3S B2795906 N-Ethyl-3-(3-sulfamoylphenyl)propanamide CAS No. 2138369-36-3

N-Ethyl-3-(3-sulfamoylphenyl)propanamide

Cat. No.: B2795906
CAS No.: 2138369-36-3
M. Wt: 256.32
InChI Key: WUYGIGOCLSCDTI-UHFFFAOYSA-N
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Description

N-Ethyl-3-(3-sulfamoylphenyl)propanamide ( 2138369-36-3) is a synthetic organic compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol . This propanamide-sulfonamide hybrid features a sulfamoylphenyl group, a moiety known to confer a wide range of biological activities in medicinal chemistry research . Compounds containing the sulfonamide group (-SO2NH-) have demonstrated significant potential as inhibitors for enzymes like urease and cyclooxygenase-2 (COX-2) . Research into similar conjugates has shown that the sulfonamide group can interact with the active sites of these enzymes, potentially leading to competitive inhibition . This makes such compounds valuable for investigations in enzymology and the development of therapeutic agents for pathological conditions involving urease activity, such as infections linked to Helicobacter pylori , or inflammation mediated by COX-2 . The compound is characterized by a calculated density of 1.240±0.06 g/cm³ and a pKa of 10.12±0.60 . It is supplied with a high purity level of ≥95% (by HPLC). Intended Application: This product is intended for research and development purposes in a controlled laboratory environment only. It is not classified as a drug or medicinal product. Important Notice: This material is provided 'For Research Use Only'. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. The safety data for this compound has not been fully established. Researchers should conduct their own hazard and risk assessments prior to use and handle the material in accordance with all applicable local and national regulations.

Properties

IUPAC Name

N-ethyl-3-(3-sulfamoylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-2-13-11(14)7-6-9-4-3-5-10(8-9)17(12,15)16/h3-5,8H,2,6-7H2,1H3,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYGIGOCLSCDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC1=CC(=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-(3-sulfamoylphenyl)propanamide typically involves the reaction of 3-(3-sulfamoylphenyl)propanoic acid with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to rigorous purification processes, including recrystallization and chromatography, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(3-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3) to introduce substituents at specific positions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Br2 in acetic acid or HNO3 in sulfuric acid at controlled temperatures.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Ethyl-3-(3-sulfamoylphenyl)propanamine.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-Ethyl-3-(3-sulfamoylphenyl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Ethyl-3-(3-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Propanamide Derivatives

Structural and Functional Differences

The table below compares N-Ethyl-3-(3-sulfamoylphenyl)propanamide with structurally related compounds:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties References
This compound Ethylamide, 3-sulfamoylphenyl ~300 (estimated) Enzyme inhibition, pesticidal (inferred)
N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide Ethylamide, dimethyl, 3-methylphenyl 233.34 Crystallographic studies, hydrophobic interactions
N-(3-Chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-ethyl-3-((3,3,3-trifluoropropyl)thio)propanamide (AI-1) Chloropyrazole, trifluoropropylthio 481.90 Pesticidal activity (insecticides)
3-(tert-Butylperoxy)-N-ethyl-3-(2-methoxyphenyl)propanamide tert-Butylperoxy, methoxyphenyl 321.40 Peroxidation-carbamoylation reactions
N-Propyl Propanamide Propylamide 101.15 Solubility enhancer, chemical synthesis
N-Methyl Propanamide Methylamide 87.12 Industrial solvent, intermediate

Key Research Findings

Bioactivity and Selectivity
  • Kinase Inhibition : Analogous compounds like N-Ethyl-3-(1-(4-(piperazin-1-yl)phenyl)-1H-pyrazol-3-yl)propanamide () exhibit integrin-linked kinase (ILK) inhibition, suggesting that the sulfamoylphenyl group in the target compound could enhance binding to enzyme active sites via sulfonamide-mediated hydrogen bonding .
  • Pesticidal Activity : AI-1 () and chlorpyrifos derivatives () highlight the role of halogenated aryl groups (e.g., 3-chlorophenyl) and sulfur-containing side chains in pesticidal efficacy. The sulfamoyl group in the target compound may offer similar bioactivity .
Physicochemical Properties
  • Hydrophobicity: N-Ethyl-3-(heptylamino)propanamide () demonstrates that alkylamino side chains increase lipophilicity (logP ~2.5), whereas the sulfamoyl group in the target compound may balance hydrophilicity for improved solubility .
  • Thermal Stability : Compounds like 3-(tert-Butylperoxy)-N-ethyl-3-(2-methoxyphenyl)propanamide () exhibit stability under peroxidation conditions (m.p. 116–117°C), suggesting that the sulfamoylphenyl variant may also tolerate reactive environments .

Q & A

Q. What are the standard synthetic routes for N-Ethyl-3-(3-sulfamoylphenyl)propanamide?

The synthesis typically involves coupling sulfamoylphenyl intermediates with ethyl propanamide precursors via amide bond formation. Key steps include:

  • Carboxylic acid activation : Use of coupling agents like EDCI or HOBt to activate the carboxylic acid group for nucleophilic attack .
  • Amide bond formation : Reaction with ethylamine derivatives under inert (e.g., nitrogen) conditions to prevent side reactions .
  • Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are essential for characterizing This compound?

  • NMR spectroscopy :
  • ¹H NMR : Identifies ethyl group protons (δ ~1.1–1.3 ppm, triplet) and sulfamoyl aromatic protons (δ ~7.3–7.8 ppm, multiplet) .
  • ¹³C NMR : Confirms carbonyl (δ ~170 ppm) and sulfamoyl carbons (δ ~125–140 ppm) .
    • IR spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and sulfonamide S=O asymmetric/symmetric stretches (~1350, 1150 cm⁻¹) .
    • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Q. What computational methods support structural analysis of this compound?

  • Ab initio calculations : Predict vibrational frequencies (IR bands) and optimize geometry using software like Gaussian .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes) using AutoDock Vina to hypothesize binding modes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature control : Maintain 0–5°C during coupling to minimize racemization .
  • pH adjustment : Use buffered conditions (pH 7–8) to stabilize intermediates in aqueous-organic biphasic systems .
  • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura cross-coupling steps involving aryl halides .

Q. What mechanisms underlie the compound’s biological activity?

  • Enzyme inhibition : The sulfamoyl group may act as a transition-state analog, inhibiting enzymes like carbonic anhydrase or succinate dehydrogenase (SDHI) .
  • Receptor modulation : The propanamide backbone could interact with G-protein-coupled receptors (GPCRs), as seen in structurally related kinase inhibitors .
  • Validation : Use enzyme activity assays (e.g., NADH oxidation for SDHI) and cellular viability tests (MTT assay) to quantify inhibition .

Q. How do structural modifications affect structure-activity relationships (SAR)?

  • Sulfamoyl group substitution : Replace with methylsulfonyl ( ) or cyanothiophene () to assess impact on hydrophobicity and target binding.
  • Ethyl chain elongation : Introduce bulkier alkyl groups (e.g., cyclopropyl) to evaluate steric effects on pharmacokinetics .
  • SAR tools : Combine X-ray crystallography (for target-bound structures) and QSAR modeling to predict bioactivity .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay standardization : Compare protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration) .
  • Metabolic stability testing : Use liver microsomes to identify metabolite interference in conflicting in vivo/in vitro results .
  • Cross-study validation : Replicate key findings in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

Applications in Academic Research

Q. What pharmacological models are suitable for studying this compound?

  • Cancer research : Test antiproliferative effects in 3D tumor spheroids or patient-derived xenograft (PDX) models .
  • Antimicrobial studies : Screen against Gram-negative bacteria (e.g., E. coli) using broth microdilution assays .
  • Neuroinflammation : Use LPS-induced glial activation models to assess anti-inflammatory potential .

Q. How is this compound utilized in material science?

  • Organic semiconductors : Modify the sulfamoylphenyl group to enhance π-π stacking in thin-film transistors .
  • Polymer additives : Incorporate into polyamide backbones to improve thermal stability (TGA analysis) .

Data Analysis and Interpretation

Q. What statistical methods are critical for analyzing dose-response data?

  • Nonlinear regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀ values using GraphPad Prism .
  • ANOVA with post-hoc tests : Compare treatment groups in multi-concentration experiments (e.g., Tukey’s test) .

Q. How to address solubility challenges in biological assays?

  • Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin-based formulations .
  • Pro-drug design : Introduce ester or phosphate groups to enhance aqueous solubility .

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